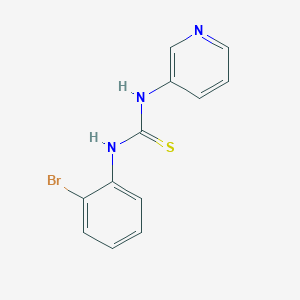![molecular formula C13H16N4O4S B5503143 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide is a chemical compound of interest in various scientific studies. The compound's structural complexity and functional groups make it a candidate for diverse applications in chemistry and material science, excluding its potential drug uses and side effects.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, derivatives of benzenesulfonamide, including those with nitro groups and pyrazole functionalities, have been synthesized through base-mediated intramolecular arylation, showcasing the compound's synthetic accessibility and the potential for structural modification (Kisseljova, Smyslová, & Krchňák, 2014)1.
Molecular Structure Analysis
X-ray crystallography studies, such as those on similar sulfonamide molecules, reveal detailed molecular structures, indicating polarized structures and intermolecular hydrogen bonding, which are critical for understanding the compound's reactivity and interaction with other molecules (Girisha, Yathirajan, Jasinski, & Glidewell, 2016)2.
Chemical Reactions and Properties
Research into similar compounds, such as those involving N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide, demonstrates the compound's potential for forming stable complexes and its reactivity, which could be indicative of the chemical behavior of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide (Tawfik, 2015)3.
Physical Properties Analysis
The compound's physical properties, such as solubility and crystalline structure, can be inferred from related research. For instance, studies on similar sulfonamides provide insights into their crystalline systems, space groups, and intermolecular interactions, which are essential for understanding the physical characteristics of the compound (Murthy et al., 2018)4.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be explored through experimental and theoretical approaches. Investigations into related sulfonamides have utilized computational chemistry to predict structural and electronic properties, offering a glimpse into the chemical nature and potential reactivity of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide (Karakaya et al., 2015)5.
For further details and a comprehensive understanding of these aspects, exploring the cited references will provide a more in-depth analysis.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study by Murthy et al. (2018) involved the synthesis and characterization of a compound closely related to the one , providing insights into its molecular structure and properties. Utilizing techniques such as SCXRD studies and spectroscopic tools, they analyzed its crystal structure and molecular interactions. The compound exhibited stabilization through several intermolecular interactions, highlighting its potential in various scientific applications (Murthy et al., 2018).
Electrochemical Behavior
Asirvatham and Hawley (1974) investigated the electrochemical behavior of compounds similar to N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide. Their work on the redox properties of related sulfonamides in specific environments contributes to understanding the electrochemical aspects of these compounds, which could be crucial for applications in material science and electrochemistry (Asirvatham & Hawley, 1974).
Chemical Reactions and Potential Applications
In research by Sapegin et al. (2012), the focus was on the construction of heterocyclic systems through chemical reactions involving compounds similar to the one . This kind of research underpins the synthesis of complex molecules, potentially leading to new materials or pharmaceuticals (Sapegin et al., 2012).
Inhibition Properties and Bioactive Applications
Research by Sapegin et al. (2018) showed that related compounds exhibited strong inhibition of human carbonic anhydrases, indicating potential applications in therapeutics or biological research. This underscores the relevance of such compounds in the development of enzyme inhibitors, which could have significant implications in medical and pharmaceutical research (Sapegin et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-10-11(8-14-16(10)3)9-15(2)22(20,21)13-6-4-12(5-7-13)17(18)19/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHVRDCTPZNKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5503073.png)
![methyl 3-{[ethyl(phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5503074.png)
![(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5503087.png)
![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)
![2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5503098.png)
![1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B5503103.png)
![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)
![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)
![N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)
![N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5503150.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)